5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine
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Overview
Description
5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol This compound is known for its unique structural features, which include tert-butoxy, cyclopropoxy, and methoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-cyclopropoxy-3-methoxypyridine: Similar structure with slight variations in the position of functional groups.
3-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine: Another isomer with different functional group positions.
Uniqueness
Its combination of tert-butoxy, cyclopropoxy, and methoxy groups on the pyridine ring makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-7-11(16-9-5-6-9)12(15-4)14-8-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
MWRZXWXHFSOHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(N=C1)OC)OC2CC2 |
Origin of Product |
United States |
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